2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile: shares similarities with other pyridine and piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C17H20N6 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H20N6/c1-13-10-20-17(21-11-13)22(2)15-6-4-8-23(12-15)16-14(9-18)5-3-7-19-16/h3,5,7,10-11,15H,4,6,8,12H2,1-2H3 |
InChI Key |
XDKXDMHBNLGSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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